Benzidine

Catalog No.
S520864
CAS No.
92-87-5
M.F
C12H12N2
NH2C6H4-C6H4NH2
C12H12N2
M. Wt
184.24g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine

CAS Number

92-87-5

Product Name

Benzidine

IUPAC Name

4-(4-aminophenyl)aniline

Molecular Formula

C12H12N2
NH2C6H4-C6H4NH2
C12H12N2

Molecular Weight

184.24g/mol

InChI

InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2

InChI Key

HFACYLZERDEVSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.00 M
1 g dissolves in 2500 ml cold water; 1 g dissolves in 107 ml boiling water; 1 g dissolves in 5 ml boiling alcohol; 1 g dissolves in 50 ml ether
In water, 322 mg/l @ 25 °C
0.322 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C:
(54°F): 0.04%

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N
  • Blood Detection: Benzidine was once a common reagent used to detect the presence of blood in forensic and medical settings. However, due to its carcinogenic properties, it has been replaced by safer alternatives .

Modern Research Applications of Benzidine

While the use of benzidine has been significantly curtailed due to safety concerns, it still holds some value in specific research applications:

  • Study of Carcinogenesis

    Benzidine itself is a known carcinogen and has been instrumental in understanding the mechanisms of chemically induced cancers. Researchers use benzidine as a positive control in studies investigating the carcinogenic potential of other substances .

  • Benzidine Rearrangement

    This organic reaction involving benzidine derivatives is a valuable tool for synthesizing complex molecules with specific functionalities. Research in organic chemistry explores the potential of this rearrangement for the development of new materials and pharmaceuticals .

Benzidine, scientifically known as 1,1'-biphenyl-4,4'-diamine, has the molecular formula C12H12N2C_{12}H_{12}N_{2} and a relative molecular mass of 184.24 g/mol . It appears as a white to slightly reddish crystalline powder that darkens upon exposure to air and light. Benzidine is poorly soluble in cold water but can dissolve in hot water and organic solvents such as ethanol and dimethyl sulfoxide .

  • Diazotization: Benzidine can react with nitrous acid to form diazonium salts, which are crucial intermediates in dye synthesis .
  • Oxidation: Solutions of benzidine react with oxidizing agents to produce colored quinone derivatives .
  • Acetylation: Benzidine can be acetylated to form N-acetylbenzidine, which is biologically relevant due to its metabolic pathways .

These reactions highlight the compound's versatility in organic chemistry and its significance in dye production.

Benzidine is recognized for its carcinogenic properties. It has been linked to bladder and pancreatic cancers in humans due to its ability to form DNA adducts upon metabolic activation . In experimental models, benzidine is classified as a multiorgan carcinogen, demonstrating significant toxicity through various exposure routes including inhalation and dermal absorption . The compound's biological activity raises serious health concerns, leading to restrictions on its use in many countries.

Benzidine is synthesized through a two-step process starting from nitrobenzene:

  • Reduction: Nitrobenzene is reduced using iron powder to form 1,2-diphenylhydrazine.
  • Rearrangement: The hydrazine undergoes treatment with mineral acids, resulting in the formation of benzidine through an intramolecular rearrangement known as the benzidine rearrangement .

This method highlights the compound's complex synthetic pathway and the importance of controlling reaction conditions to obtain high yields.

Historically, benzidine was extensively used in:

  • Dye Production: It served as a precursor for various azo dyes used in textiles and leather .
  • Chemical Analysis: Benzidine was employed in tests for blood detection due to its colorimetric properties when oxidized .
  • Microscopy Stains: Some laboratory stains contained benzidine as an impurity for microscopic applications .

Research indicates that benzidine can interact with various biological systems. For instance:

  • Metabolic Activation: Benzidine can be metabolized by human neutrophils into reactive metabolites that form DNA adducts .
  • Toxicological Concerns: Studies have shown that exposure to benzidine-based dyes can lead to similar toxicological profiles as benzidine itself due to metabolic conversion by intestinal bacteria .

These interactions underscore the need for careful handling and regulation of benzidine and related compounds.

Several compounds share structural similarities with benzidine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3,3'-DichlorobenzidineC12H10Cl2N2Used in dye production; also carcinogenic.
4-AminobiphenylC12H11NPrecursor for azo dyes; linked to bladder cancer.
2-NaphthylamineC10H9NUsed in dye manufacturing; also carcinogenic.
4-Methylbenzene-1,2-diamineC9H12N2Related structure; less toxic than benzidine.

Benzidine's unique characteristics include its specific carcinogenic profile and historical significance in dye production, which differentiates it from other similar compounds.

Benzidine was first discovered in 1845 by the Russian chemist Nikolai Zinin, marking a significant milestone in the early development of aromatic amine chemistry. Zinin's discovery occurred during an era of rapid advancement in organic chemistry, when researchers were beginning to explore the systematic reduction of nitro compounds to their corresponding amines. The compound was initially produced through the reduction of nitrobenzene using zinc and sodium hydroxide, followed by acid treatment of the resulting hydrazobenzene intermediate. This discovery represented not merely the identification of a new chemical compound, but rather the opening of an entirely new class of organic intermediates that would prove essential to the burgeoning synthetic dye industry.

The early synthesis methods developed by Zinin laid the groundwork for what would later become known as the benzidine rearrangement, a fundamental reaction mechanism that continues to intrigue organic chemists today. The process involves the conversion of hydrazobenzene to benzidine through treatment with strong acids, a transformation that proceeds via an intramolecular rearrangement mechanism that was not fully understood until decades after its discovery. This reaction became a cornerstone of aromatic chemistry education and research, representing one of the classic mechanistic puzzles that helped shape modern understanding of organic reaction mechanisms.

Historical Significance in Chemistry

The historical significance of benzidine extends far beyond its initial discovery, encompassing its role in the development of synthetic dye chemistry and its contribution to fundamental understanding of aromatic amine reactivity. During the late 19th and early 20th centuries, benzidine became a crucial intermediate in the production of azo dyes, particularly those used for coloring textiles, leather, and paper. The compound's unique structure, featuring two amino groups positioned at the 4,4'-positions of a biphenyl system, made it ideal for diazotization reactions that formed the basis of azo dye synthesis.

The benzidine rearrangement mechanism became a subject of intense scientific investigation throughout the 20th century, with notable contributions from prominent organic chemists including Christopher Ingold and his collaborators. Ingold's research in the 1930s provided crucial evidence for the intramolecular nature of the rearrangement, demonstrating through careful crossover experiments that the reaction proceeded without intermolecular scrambling. This work established benzidine rearrangement as a paradigmatic example of intramolecular sigmatropic rearrangements, influencing theoretical understanding of pericyclic reactions and contributing to the development of modern mechanistic organic chemistry.

Evolution of Benzidine Research

The evolution of benzidine research reflects broader trends in chemistry, transitioning from purely synthetic and mechanistic studies to comprehensive investigations of biological activity, toxicology, and environmental impact. Early research focused primarily on optimizing synthesis methods and understanding reaction mechanisms, with particular attention to the stereochemical and electronic factors governing the benzidine rearrangement. Researchers developed sophisticated mechanistic models to explain the observed selectivity and kinetics of the transformation, leading to detailed understanding of the concerted nature of the rearrangement process.

The mid-20th century marked a critical shift in benzidine research as epidemiological studies began revealing serious health concerns associated with occupational exposure to the compound. Initial reports of increased bladder cancer incidence among dye industry workers prompted extensive toxicological investigations that ultimately led to benzidine's classification as a known human carcinogen. This paradigm shift transformed benzidine from a valuable industrial intermediate to a regulated substance requiring careful handling and eventual phase-out from most commercial applications.

Benzidine possesses the molecular formula C₁₂H₁₂N₂, representing a biphenyl compound with two amino substituents [1] [3]. The compound exhibits a molecular weight of 184.24 grams per mole, with a percent composition of 78.23% carbon, 6.56% hydrogen, and 15.20% nitrogen [18]. The structural framework consists of two phenyl rings connected by a single carbon-carbon bond, with amino groups positioned at the 4,4'-positions relative to the biphenyl linkage [2].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: NC1=CC=C(C=C1)C1=CC=C(N)C=C1 [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for benzidine is HFACYLZERDEVSX-UHFFFAOYSA-N [3] [4]. The compound's architecture demonstrates the characteristic biphenyl backbone with para-disubstitution by primary amino groups, creating a symmetrical molecular arrangement [1] [2].

PropertyValue
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
InChI KeyHFACYLZERDEVSX-UHFFFAOYSA-N
SMILESNC1=CC=C(C=C1)C1=CC=C(N)C=C1
Percent CompositionC: 78.23%, H: 6.56%, N: 15.20%

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for benzidine is [1,1'-Biphenyl]-4,4'-diamine [1] [3] [18]. This nomenclature precisely describes the biphenyl core structure with diamine substitution at the 4,4'-positions. The compound is registered under Chemical Abstracts Service Registry Number 92-87-5 [1] [3] [18].

Benzidine is known by numerous alternative designations reflecting its structural characteristics and historical usage [3] [5]. The compound is frequently referred to as 4,4'-diaminobiphenyl, emphasizing the biphenyl framework with amino substitution [1] [2]. Additional systematic names include 4,4'-biphenyldiamine, 4,4'-diaminodiphenyl, and 4,4'-diphenylenediamine [3] [5].

Common trivial names encompass para,para'-diaminobiphenyl and para,para'-bianiline, highlighting the para-positioning of the amino groups [3] [5]. The designation para-diaminodiphenyl is also employed in chemical literature [18]. Industrial and commercial applications have generated trade names such as Fast Corinth Base B [16] [18].

Chemical indexing systems utilize specific identifiers including Colour Index 37225 and Colour Index Azoic Diazo Component 112 [3] [5] [16]. These designations reflect the compound's historical importance in dye chemistry and industrial applications.

CategoryDesignation
Systematic Name4,4'-Diaminobiphenyl
Common NameBenzidine
Alternative Namespara,para'-Diaminobiphenyl, 4,4'-Biphenyldiamine
Chemical Index NamesC.I. 37225, C.I. Azoic Diazo Component 112
Trade NamesFast Corinth Base B

Structural Isomers and Derivatives

Benzidine exists within a family of diaminobiphenyl isomers that differ in the positioning of amino substituents on the biphenyl framework [2] [16]. The most significant structural isomer is 3,3'-diaminobenzidine, which features amino groups at the 3,3'-positions instead of the 4,4'-positions [20]. This isomer, with molecular formula C₁₂H₁₄N₄, incorporates four amino groups total, representing a tetraaminobiphenyl structure [20].

Another important derivative within this structural class is 3,3'-dimethylbenzidine, commonly known as ortho-tolidine [16]. This compound maintains the basic benzidine framework while incorporating methyl substituents at the 3,3'-positions, resulting in the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 grams per mole [16]. The systematic name for this derivative is 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine [16].

Substituted benzidine derivatives demonstrate significant structural diversity through various functional group modifications [10] [16]. Methoxy-substituted derivatives, such as 3,3'-dimethoxybenzidine, incorporate electron-donating methoxy groups that influence the electronic properties and reactivity patterns [10] [32]. These derivatives often exhibit altered crystal packing arrangements and modified spectroscopic characteristics compared to the parent benzidine structure [10].

The benzidine diazonium salts represent crucial reactive intermediates formed through diazotization reactions [2] [9]. These bis-diazonium species demonstrate enhanced reactivity toward coupling reactions with aromatic compounds, facilitating the formation of complex azo dye structures [2] [9]. The electronic nature of the biphenyl system influences the stability and reactivity of these diazonium intermediates [2].

Polymorphic Structures of Benzidine

Crystal Habits and Crystallographic Properties

Benzidine exhibits crystalline forms characterized by white or slightly reddish crystalline powder morphology [16] [18]. The compound demonstrates sensitivity to environmental conditions, with crystals darkening upon exposure to air and light due to oxidative processes [18]. The melting point behavior shows variation depending on heating conditions, with values ranging from 115-120°C under slow heating conditions to 128°C when anhydrous material is rapidly heated [18].

Crystallographic studies of benzidine derivatives reveal diverse space group symmetries and packing arrangements [10] [11] [32]. Research on substituted benzidine compounds demonstrates space groups including P1, P21/c, and triclinic arrangements [11] [32]. The benzidine framework typically exhibits near-planar biphenyl conformations in crystal structures, though significant deviations can occur depending on substitution patterns and intermolecular interactions [32].

Powder X-ray diffraction analysis of benzidine derivatives indicates complex crystallographic behavior with multiple polymorphic forms possible [11] [33]. The crystal packing often involves hydrogen bonding networks between amino groups and aromatic systems, contributing to structural stability [10] [32]. Intermolecular π-π stacking interactions between biphenyl units create characteristic spacing distances of approximately 3.15-3.56 Å in related benzidine structures [29].

The crystal habits demonstrate needle-like and plate-like morphologies depending on crystallization conditions [33]. Electron diffraction studies reveal both ordered and disordered crystalline domains, with some polymorphs exhibiting stacking faults and hierarchical disorder patterns [33].

Conformational Analysis

The conformational behavior of benzidine centers on the rotational freedom around the central biphenyl bond, which allows dihedral angles ranging from 0° to 180° [12] [32]. Computational studies using density functional theory methods reveal that the isolated benzidine molecule can adopt various conformational states with different relative energies [12] [14].

Theoretical calculations demonstrate that the planar conformation represents one stable arrangement, while twisted conformations with dihedral angles of approximately 37-48° between the phenyl rings constitute alternative stable forms [32]. The energy barriers for rotation around the biphenyl bond are relatively low, allowing for conformational flexibility under ambient conditions [12].

Molecular mechanics and molecular dynamics simulations provide insights into the conformational potential energy surface of benzidine [12] [15]. The calculations reveal multiple local minima corresponding to different conformational families, with gauche and anti arrangements representing distinct conformational states [12]. The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between amino groups and aromatic hydrogen atoms [32].

Crystallographic evidence from benzidine derivatives shows that solid-state conformations can differ significantly from gas-phase optimized structures [32]. While computational optimization may predict twisted conformations, crystal packing forces often stabilize planar or near-planar arrangements [32]. This discrepancy highlights the importance of intermolecular interactions in determining final molecular conformations in condensed phases [32].

Spectroscopic Differentiation of Polymorphs

Ultraviolet-visible spectroscopy provides distinctive signatures for benzidine polymorphs and conformational states [13] [14] [22]. The primary absorption maximum occurs at 206 nanometers with a molar absorptivity of 67,500 M⁻¹cm⁻¹ in ethanol solution [22]. Additional electronic transitions are observed in the ultraviolet region, reflecting the π-π* character of the biphenyl chromophore [13] [25].

Fluorescence spectroscopy reveals benzidine exhibits excitation at 285 nanometers and emission at 395 nanometers, yielding a Stokes shift of 110 nanometers [23]. This substantial Stokes shift indicates significant structural reorganization in the excited state compared to the ground state geometry [23]. The fluorescence properties are sensitive to conformational changes and environmental effects [13].

Infrared spectroscopy enables differentiation of polymorphic forms through characteristic vibrational modes [13] [17] [21]. The N-H stretching vibrations appear in the 3400-3500 cm⁻¹ region, with exact frequencies depending on hydrogen bonding environments and crystal packing arrangements [17] [21]. Aromatic C=C stretching modes occur in the 1500-1600 cm⁻¹ region, showing variations based on electronic environment and molecular conformation [13] [17].

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and π-system characteristics [13] [17]. The combination of infrared and Raman techniques allows comprehensive vibrational characterization of different polymorphic forms [13]. Nuclear magnetic resonance spectroscopy reveals chemical shift variations that reflect different molecular environments in polymorphic structures [11] [13].

Spectroscopic TechniqueParameterValueConditions
UV-Visibleλmax206 nmEthanol
UV-VisibleMolar Absorptivity67,500 M⁻¹cm⁻¹Ethanol
FluorescenceExcitation Peak285 nmGeneral
FluorescenceEmission Peak395 nmGeneral
IRN-H Stretching3400-3500 cm⁻¹Solid State
IRC=C Aromatic1500-1600 cm⁻¹Solid State

Structure-Property Relationships

The electronic structure of benzidine demonstrates strong correlation between molecular geometry and optical properties [14] [22] [28]. Quantum chemical calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap directly influences the ultraviolet absorption characteristics [14] [27]. The biphenyl conjugation system enables extended π-electron delocalization, contributing to the characteristic absorption at 206 nanometers [22].

Conformational changes significantly impact the electronic properties through alterations in orbital overlap between the phenyl rings [14] [26]. Planar conformations maximize π-conjugation, while twisted arrangements reduce electronic coupling and modify transition energies [14] [32]. Theoretical studies demonstrate linear relationships between structural parameters such as dihedral angles and various molecular properties including ionization energy and electrophilicity index [14].

The amino substituents serve as electron-donating groups that influence the overall electronic distribution within the biphenyl framework [14] [19]. The para-positioning of these groups creates a push-pull electronic system that enhances charge transfer characteristics [14]. This electronic arrangement contributes to the compound's reactivity toward electrophilic aromatic substitution and oxidative processes [2] [9].

Intermolecular interactions in crystalline phases demonstrate structure-property correlations through hydrogen bonding and π-π stacking arrangements [10] [29] [32]. The spacing between parallel aromatic rings in stacked arrangements directly affects the optical and electronic properties of solid-state materials [29]. Crystal packing arrangements influence both the mechanical properties and the spectroscopic characteristics of different polymorphic forms [32] [33].

Physical Description

Benzidine appears as a grayish-yellow to grayish-red, crystalline solid. Toxic by ingestion, inhalation, and skin absorption. Combustion produces toxic oxides of nitrogen. Used to make other chemicals and in chemical and biological analysis.
Solid
COLOURLESS OR REDDISH CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
Grayish-yellow, reddish-gray, or white crystalline powder. [Note: Darkens on exposure to air and light.]

Color/Form

White or slightly-reddish, crystalline powder
Grayish-yellow, reddish-gray, or white crystalline powder [Note: Darkens on exposure to air and light].

XLogP3

1.3

Boiling Point

752 °F at 740 mm Hg (NTP, 1992)
401.0 °C
401 °C
752°F

Vapor Density

6.36 (NTP, 1992) (Relative to Air)
6.36 (Air = 1)
Relative vapor density (air = 1): 6.4

Density

2.15 at 68 °F (USCG, 1999)
1.250 @ 20 °C/4 °C
1.3 g/cm³
1.25

LogP

1.34 (LogP)
log Kow= 1.34
1.34

Appearance

Benzidine appears as a grayish-yellow to grayish-red, crystalline solid. Toxic by ingestion, inhalation, and skin absorption. Combustion produces toxic oxides of nitrogen. Used to make other chemicals and in chemical and biological analysis.,Solid,COLOURLESS OR REDDISH CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.,Grayish-yellow, reddish-gray, or white crystalline powder. [Note: Darkens on exposure to air and light.]

Melting Point

262 °F (NTP, 1992)
120.0 °C
120 °C
120°C
239°F

UNII

2X02101HVF

Related CAS

14414-68-7 (hydrochloride)
21136-70-9 (sulfate)
36341-27-2 (unspecified acetate)
531-85-1 (di-hydrochloride)
531-86-2 (monosulfate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Benzidine is a grayish-red, yellowish or white colored, very toxic, crystalline aromatic amine that darkens when exposed to air and light. Benzidine has been widely used for the detection of blood and as a reagent in the manufacture of dyes. Ingestion of benzidine causes cyanosis, headache, mental confusion, nausea and vomiting. Its use is now limited because of strong association between exposure to benzidine and an increased risk of bladder cancer in humans. (NCI05)

Mechanism of Action

/Benzidine/ inhibits DNA synthesis ... and induces unscheduled DNA synthesis in Hela cells.
Although benzidine (Bz), 4-aminobiphenyl (ABP), 3,3'-dichlorobenzidine HCl (DCBz), 3,3'-dimethylbenzidine (DMBz), 3,3'-dimethoxybenzidine (DMOBz) and the benzidine congener-based dye trypan blue (TB) produce primarily frameshift mutations in Salmonella typhimurium, the base-substitution strain TA100 also responds to these compounds when S9 is present. Performing DNA sequence analysis, other investigators have shown that ABP induces frameshift, base-pair and complex mutations. Also, it was found that an uninduced hamster liver S9 preparation with glucose-6-phosphate dehydrogenase, FMN, NADH and four times glucose 6-phosphate gave a stronger mutagenic response than the conventional plate incorporation with rat S9 activation mixture for all the compounds tested. Using the base-specific tester strains of S. typhimurium (TA7001-TA7006) with the above reductive metabolic activation system, we surveyed these compounds for the ability to produce specific base-pair substitutions after reductive metabolism. Bz was weakly mutagenic in TA7005 (0.04 revertants/ug). ABP was mutagenic in TA7002 (1.4 revertants/ug), TA7004 (0.6 revertants/ug), TA7005 (2.98 revertants/microg) and TA7006 (0.4 revertants/ug). DCBz was weakly mutagenic in TA7004 (0.01 revertants/ug). It was concluded that benzidine induced some CG->AT transversions in addition to frameshift mutations. ABP induced TA->AT, CG->AT, and CG->GC transversions as well as GC->AT transitions. DCBz induced only GC->AT transitions. Because DMBz, DMOBz and TB were not mutagenic in this base-substitution mutagen detection system, their mutagenic activity was attributed strictly to frameshift mechanisms.
Little work has been done on the topical absorption of the bladder carcinogen benzidine. Since humans are more likely to be exposed to chemical mixtures than to a single chemical, a program was developed in these laboratories to examine the cumulative effect of complex mixtures on percutaneous absorption of important toxicants such as benzidine. In this investigation, a mixture is defined as a physical combination consisting of a marker chemical and several other chemicals, each of which can have independent and/or synergistic effects on dermal penetration and absorption of the marker chemical. Ten mixtures, consisting of a marker chemical (benzidine, B), a solvent (acetone, A or DMSO, D), a surfactant (0 or 10% sodium lauryl sulfate, SL), a vasodilator (0 or 180 microg methyl nicotinate, M), and a reducing agent (0 or 2% SnCl2, s) were employed in this study. Isolated perfused porcine skin flaps (IPPSFs), which have proven to be a suitable in vitro model for assessing dermal absorption and toxicity, and flow-through diffusion cell systems were utilized. The extent of benzidine absorption in skin sections dosed with either B + A (0.94% dose) or B + D (1.01% dose) was similar to that when IPPSFs were dosed with either B + A (0.54% dose) or B + D (1.31% dose). However, flux vs time profiles were different when the two in vitro methods were compared. For mixtures containing (1) DMSO only or acetone only or (2) solvents containing SL + M, benzidine absorption was enhanced when compared with other mixtures. Compared to acetone, DMSO appears to enhance dermal penetration of benzidine in most of the mixtures. Compared to other mixtures evaluated, SnCl2 inhibited benzidine absorption irrespective of solvent present. SnCl2 also appears to inhibit benzidine penetration in DMSO mixtures containing SL only, but not in acetone mixtures. It is proposed that chemical-chemical interactions between benzidine and SnCl2 may be inhibiting benzidine absorption and chemical-biological interactions between M + SL and skin may be enhancing benzidine absorption. Across all mixtures, maximum observed benzidine absorption was almost 3% of the topical dose over 8 hr, but maximum penetration was 22% over the same time period which would suggest a potential for greater systemic exposure over longer time frames. This work underscores the need to study potentially toxic chemicals in mixture exposure scenarios since the interactions observed would confound risk assessment based on single chemical data.
The formation of thioether conjugates is an important mechanism for inactivation of carcinogens. 3-(Glutathion-S-yl)-benzidine (BZ-SG) formation prevents benzidinediimine and peroxidase-mediated benzidine binding to DNA. Benzidinediimine is the two-electron oxidized product of benzidine thought to be the reactive intermediate involved in peroxidase-mediated binding of benzidine to DNA. Diimine interacts with benzidine to form a dimeric complex known as the charge-transfer complex. The latter is in equilibrium with the cation radical. This study evaluated the mechanism by which BZ-SG forms. Benzidinediimine was synthesized and used to study the formation of BZ-SG. With 0.05 mM benzidinediimine, BZ-SG formation was optimum at pH 4.5 and with glutathione at 0.05 to 0.1 mM. By monitoring specific absorption spectra, the reduction of benzidinediimine at pH 4.5 was evaluated. The t1/2 for diimine decay (425 nm) and maximum absorbance of the charge-transfer complex (600 nm) were each at approximately 5 min. Within 10 min, the maximum amount of benzidine had formed from diimine. BZ-SG formation followed the decay of diimine. The relationship between benzidinediimine and benzidine, with respect to BZ-SG formation, was assessed at a fixed concentration of glutathione (0.05 mM) and a fixed total concentration of amine and diimine (0.05 mM). In three separate experiments, each of these three components was radiolabeled independent of the other two components. Experiments with [3H]glutathione indicated that conjugate formation was dependent upon diimine, and not benzidine. With [3H]benzidinediimine or [3H]benzidine, two different calculations were necessary to assess conjugate formation. For [3H]benzidinediimine, the calculation considered that only the radiolabeled diimine formed conjugate, while with [3H]benzidine, a specific activity calculation was necessary to demonstrate that conjugate formation was dependent upon diimine. With 0.05 mM [3H]benzidine, horseradish peroxidase-catalyzed formation of BZ-SG was optimum between 0.05 and 0.0625 mM H2O2. The latter is consistent with conversion of benzidine to diimine before formation of BZ-SG. Specific inhibitors and the absence of oxygen uptake indicated the lack of involvement of cation, thiyl, and carbon-centered radicals. The results are consistent with the existence of the charge-transfer complex and with benzidinediimine reacting with glutathione to form BZ-SG.
The mechanism of activation of the bladder carcinogen 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) was investigated by comparison with benzidine. In comparison with benzidine, ANFT has a higher electrochemical potential (approximately 700 mV) and is less effective as a reducing co-substrate for either prostaglandin H synthase (PHS) or horseradish peroxidase. Activation was monitored by measuring binding to protein (BSA) and DNA. ANFT binding to protein was reduced by indomethacin, a fatty acid cyclooxygenase inhibitor; phenol and aminopyrine, competitive reducing co-substrates; ascorbic acid, an antioxidant; and glutathione, thioether conjugate formation. These results are consistent with those previously reported for benzidine and demonstrate a peroxide co-substrate requirement, interaction of peroxidase with amine, formation of reactive intermediates and inactivation of reactive intermediates. 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), a radical trap, also reduced ANFT binding to protein. Similar results were observed whether activation by PHS or horseradish peroxidase was investigated. Peroxidative activation of ANFT and benzidine to bind DNA was inhibited by these test agents in a manner similar to that observed with protein except that DMPO did not reduce binding. In addition, 2-methyl-2-nitrosopropane and methyl viologen, which are radical traps, and methionine and p-nitrobenzyl-pyridine, which are strong nucleophiles, did not reduce ANFT or benzidine binding to DNA. These agents also did not prevent binding of benzidinediimine, the two-electron product of benzidine oxidation, to polydeoxyguanosine. Glutathione inhibited diimine binding by forming a conjugate. Results demonstrate that activation of ANFT to bind protein and DNA is similar to benzidine. Peroxidative activation of benzidine occurs by both one- and two-electron oxidation. A similar mechanism would explain ANFT binding to protein (one electron) and DNA (two electron).
To investigate the effects of benzidine (BZ) and beta-naphthylamine (BNA) on the immune system in man, the activity of natural killer (NK) cells as well as the relative number (percentage) of Leu 11a positive cells in peripheral blood lymphocytes were measured in 63 dyestuff workers exposed to BZ and BNA (aromatic amines, AA). The cytotoxic potential per NK cell (unit NK cell activity) was approximated by dividing the NK activity per fixed numbers of unseparated mononuclear cells by the percentage of Leu 11a positive lymphocytes that mediated NK activity. Thirty one of these workers had previously been treated for bladder cancer and then cured (ex-cancer AA workers) whereas the remaining 32 had not been diagnosed as having bladder cancer (non-cancer AA workers). There was no significant difference in the gross NK activity per unseparated peripheral mononuclear cells among ex-cancer AA workers, non-cancer AA workers, and the control group (p greater than 0.05). The relative number of Leu 11a positive cells, on the other hand, was significantly higher in AA workers than in the control group (p less than 0.01). The unit NK cell activity, as a result, was significantly more reduced in both ex-cancer and non-cancer AA workers than in the control group (p less than 0.05 and p less than 0.01, respectively). Between ex-cancer and non-cancer AA workers, no significant difference was observed in terms of unit NK cell activity. These results indicated that the function of NK cells per se was impaired in AA workers whereas the number of circulating NK cells was relatively increased.
Cancer is the principal and best documented toxic effect of benzidine in both humans ... and animals ... . Like many other arylamines, benzidine is postulated to require metabolic activation to electrophilic derivatives in order to manifest its carcinogenicity and genotoxicity through covalent binding with DNA ... . One metabolic scheme for bladder cancer ... involves N-acetylation, N-hydroxylation in the liver, transport of the glucuronide conjugate of the resulting intermediate to the bladder, then hydrolysis of the conjugate followed by absorption and ultimate activation via O-acetylation.
In humans, ... proposed that benzidine and N-acetylbenzidine are glucuronidated in the liver and transported to the bladder lumen where they are hydrolyzed by acidic urine. Activation in the bladder could incl peroxidation by prostaglandin H synthetase ... oxidation by cytochrome P-450 ... and O-esterification by O-acetyltransferase ... or N,O-acetyltransferase ... . N-Acetylbenzidine can be further hydroxylated before glucuronidation.
Regardless of the pathway involved, DNA adducts with N-acetylated benzidine derivative have been observed in rodents and humans, principally that of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine ... . This DNA adduct is presumed to be formed by O-acetylation of N'-hydroxy-N-acetylbenzidine and subsequent binding to a DNA base. As previously mentioned, acidic urine is thought to release the amine from the glucuronides; the amine can then be activated, for example, by prostaglandin H synthase to initiate carcinogenesis. The predominant reactive intermediate generated by prostaglandin H synthase and related peroxidases has been identified as benzidinediimine, and it reacts primarily with the C8 position of deoxyguanosine ... . ... suggested that at acid pH, benzidinediimine is in equilibrium with nitrenium ion, the species proposed to bind to bladder DNA. Furthermore, they showed that the in vitro formation of benzidinediimine could be prevented by conjugation with glutathione to generate 3-(glutathion-S-yl)-benzidine. The formation of the conjugate was dependent upon diimine and not benzidine, suggesting that conversion of benzidine to diimine occurs before formation of the conjugate.
Susceptibility to bladder cancer has been linked to the slow acetylator type of the polymorphic NAT2 N-acetyltransferase gene ... . A study of Chinese workers with high exposure to benzidine demonstrated a 100-fold incr risk for bladder cancer ... . However, when members of the benzidine-exposed cohort were screened for their acetylator phenotype and genotype, no positive assoc was found between N-acetylation phenotype or genotype and bladder cancer risk ... . The authors suggested that the difference between their results and those of the previous investigators may be due to the fact that their subjects were only exposed to benzidine, while those in earlier studies were also exposed to other aromatic amines (monoamines). ... Further research conducted in recent yr has shown that slow acetylators are not at increased risk for bladder cancer relative to fast acetylators ... . These data are consistent with the observation that benzidine can be acetylated by NAT1 for which genotypic differences in acetylation rate have not been observed. NAT1 in humans may have a dominant role in acetylation of benzidine ... . In addition, the deacylase could have a dominant effect on the profile of benzidine metabolite formed ... .
The genotoxicity of benzidine is also mediated through bioactivated, electrophilic metabolites. This has been shown in: mutagenicity assays in many prokaryotic and eukaryotic systems ... in vivo and in vitro unscheduled DNA synthesis tests .... chromosomal aberrations assays ... assays for micronucleus formation ... and in tests for sister chromatid exchanges ... . Benzidine metabolites also bind to protein and RNA ... and hemoglobin ... although specific toxicological responses are not yet attributable to these effects.
When male mice were admin 86 ppm benzidine as benzidine dihydrochloride in drinking water for 1 yr, 13 of 22 (59%) observed liver tumors were found to contain a mutation in codon 61 of the H-ras oncogene ... . Although a similar frequency of oncogene mutations were observed in spontaneous liver tumors, much lower frequencies (7-21%) were observed in tumors induced by several nongenotoxic agents. These results are consistent with genotoxicity being a least a component of benzidine's observed carcinogenicity. Epigenetic mechanisms may also be involved, however, as H-ras and K-ras oncogenes in benzidine-induced liver tumors were found to be hypomethylated in comparison to adjacent nontumor tissue ... . Hypomethylation of a gene is thought to enhance its transcription, and thus, benzidine may be capable of facilitating aberrant expression of genes that are involved in carcinogenesis.

Vapor Pressure

Low (NIOSH, 2016)
Low

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

SEMIDINES & O,O- & O,P-BENZIDINES ARE PRODUCTS OF ITS MFR FROM HYDRAZOBENZENE.

Other CAS

92-87-5
21136-70-9

Associated Chemicals

Benzidine dihydrochloride;531-85-1

Wikipedia

Benzidine

Biological Half Life

(14)C Benzidine administered /to dogs iv/ ... the label cleared from the blood faster in the initial periods (half-life 4 hours) than during a later phase of (half-life 8 hours).
Uniformly labelled (14)C benzidine (0.2 mg/kg body wt) admin IV to male Wistar rats and male beagles exhibited multiphasic blood t1/2. The fourth and final phase, predominant within 24 hr after treatment, had an estimated t1/2 of 65 hr in the rat and 88 hr in the dog.
In a study of four dogs over a 5-hr period following iv admin of 1 mg/kg radiolabeled benzidine ... the initial plasma half-life of benzidine was reported to be approx 30 min, while that for total radiolabled (benzidine plus metabolites) was approx 3 hr.
Metabolism and disposition of benzidine in dog was assessed. Dogs were administered a 1 mg/kg iv dose of 3(H) benzidine. The plasma t1/2 of the radiolabeled material (benzidine plus metabolites) was significantly longer (approximately 3 hr) than authentic benzidine (less than 30 min).

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Produced by reduction of nitrobenzene with zinc and sodium hydroxide; the resultant hydrazobenzene is heated with acid.
... by electrolysis of nitrobenzene, followed by distillation; nitration of diphenyl followed by reduction of the product with zinc dust in alkaline soln, with subsequent distillation.

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
In 1976, all large-scale production of benzidine salts in the USA was discontinued. ... Relatively small quantities of benzidines remain available for diagnostic testing.
SEVERAL DERIVATIVES OF BENZIDINE SUCH AS O-TOLIDINE, 3,3'-DICHLOROBENZIDINE, & O-DIANISIDINE ... ARE ... PRODUCED IN BATCHES IN BENZIDINE PLANTS & MAY CONTRIBUTE TO ENVIRONMENTAL CARCINOGENIC LOAD ASSOCIATED WITH BENZIDINE IN MAN.

Analytic Laboratory Methods

NIOSH Method 5509. Analyte: Benzidine. Matrix: Air. Procedure: High performance liquid chromatography ultra violet detection. For benzidine this method has an estimated detection limit of 0.05 ug. The precision/RSD is less or equal to 0.07. Applicability: The working range for both analyte is 4 to 20 ug/cu m for a 50 liter air sample. Interferences: Aniline interferes in the determination of benzidine but may be resolved.
NIOSH Method 5013. Analyte: Benzidine. Matrix air. Procedure: High performance liquid chromatography, ultra violet detection. For benzidine this method has an estimated detection limit of 3 ug benzidine/sample. The precision/RSD is 0.04 to 0.08 and the recovery is not given. Applicability: The working range is ca 0.06 to mg/cu m for a 250 liter air sample. Interferences: None identified.
EPA Method 605. High Performance Liquid and Chromatography with electrochemical detection for the determination of benzidines including benzidine in industrial and municipal discharges. Under the precribed conditions, for benzidine the method has a detection limit of 0.08 ug/l. Precision and method accuracy were found to be directly related to the concentration fo the parameter and essentially independent of the sample matrix.
EPA Method 625. Gas Chromatography/Mass Spectrometry Method for the analysis of acid/base/neutral extractables including benzidine in municipal and industrial discharges. Under the prescribed conditions for benzidine the method has a detection limit of 16.5 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix.
For more Analytic Laboratory Methods (Complete) data for BENZIDINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is given for trace level detection of benzidine ... and acetylated and conjugated products in human and hamster urine by liquid gas chromatography after possible exposure to direct black 38 and pigment yellow 12. ... Benzidine /recovery/ was approximately 54 and 11% at 0.5 and 0.1 mg/l in /hamster urine/. In human urine recovery was ... 0.1 mg/l. Reproducibility of the assay for all levels was approximately 6%.
A radioimmunoassay (RIA) procedure was developed for monitoring potential human exposure to benzidine through detection in urine samples of one of its known urinary metabolites. The antibody was produced in rabbits and is specific for N,N'-diacetylbenzidine (N,N'-DAB). At a 1/15,000 initial dilution, this antiserum bound 50% of an iodinated tracer (125)I-N4'-(4-hydroxyphenethylaminohemisuccinyl)-4-acetamido-4-aminobiphenyl. One hundred pg (0.373 pmol) of N,N'-diacetylbenzidine displaced 50% of the tracer initially bound to the antiserum. ... The RIA has good sensitivity (average minimal detectable dose < 10 pg) ... "within and between" assay coefficients of variation at midrange of the standard curve were 3.94 and 12.48. A series of 109 randomly selected human urine control samples were analyzed and a nonspecific interference of 0.52 + or - 0.04 ng of N,N'-diacetylbenzidine/ml urine was found.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Continuous administration of neozone D to dogs and rats failed to reveal its carcinogenicity. Nor did the agent potentiate the carcinogenic effect of benzidine in rats. Conversely, neozone D was found to inhibit benzidine induced carcinogenesis in female rats.
In an in vitro study designed to assess the percutaneous absorption and penetration of (14)C-benzidine in combination with various other chemical mixtures which might be found in occupational settings, isolated perfused porcine skin flaps were topically treated with benzidine + solvent (acetone or DMSO), benzidine + surfactant (sodium lauryl sulfate), benzidine + vasodilator (methyl nicotinate), benzidine + reducing agent (SnCl2), or various combinations of these mixtures ... . Flow-through diffusion call systems were also utilized. Absorption was defined as the total amt of radioactivity detected in the perfusate for the entire 8-hr perfusion period. Skin penetration was defined as the sum of total absorption and total radioactivity in the skin. Maximum absorption and maximum penetration over an 8-hr exposure period were approx 3 and 22%, respectively, for a mixture of benzidine + DMSO + surfactant + vasodilator. It was noted that DMSO enhanced absorption more than acetone, and that the reducing agent inhibited benzidine absorption. It was suggested that chemical-biological interactions between the surfactant and vasodilator might enhance benzidine absorption while chemical-chemical interactions between benzidine and SnCl2 might inhibit benzidine absorption.
Though not universally found, synergistically elevated rates of bladder cancer in workers exposed to benzidine who also smoked were reported in several epidemiology studies ... . These findings suggest interactions between benzidine and the carcinogenic or enzyme-inducing cmpd found in cigarette smoke.
It is also possible that alcohol might potentiate the toxicity of benzidine, probably by altering its metabolism. Exposing rats to 15% (v/v) ethanol in drinking water for 6 wk resulted in incr cytochrome P-450 content and enhanced N-acetylation capacity of isolated hepatocytes ... . Further, relative to the mutagenicity meditated by control hepatocytes, the in vitro mutagenicity of benzidine to bacteria was incr following metabolic activation by hepatocytes isolated from the ethanol-treated rats. Again, the relevance of these findings to humans is unclear, given that the bladder appears to be the principal human target organ, and that noncytochrome P-450 pathways may be significant in the human metabolism of benzidine.

Stability Shelf Life

DARKENS ON EXPOSURE TO AIR & LIGHT
... The influence of glucuronidation in the metabolism and carcinogenicity of benzidine was determined using dog liver slices and microsomes. This study demonstrated that the half lives of purified N-benzidine glucuronide in dog urine at 37 °C were 99, 25, and 3 min at pH 7.3, 6.3, and 5.3, respectively. It was also shown ... that the N-glucuronide of benzidine was stable in dog plasma at pH 9.3.

Dates

Modify: 2023-08-15

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